N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, substituted phenyl groups, and a carboxamide functional group. The presence of chloro and fluoro substituents further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the substituted phenyl groups with the quinoline core through amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon (Pd/C), and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted quinoline derivatives and amine-functionalized compounds.
Scientific Research Applications
N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Material Science: The compound’s properties are explored for applications in material science, including the development of novel polymers and advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. For example, it may act as an inhibitor of kinases or proteases, disrupting signaling pathways essential for cancer cell survival and proliferation. The presence of chloro and fluoro substituents enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-CHLORO-4-FLUOROPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE: This compound lacks the dimethoxy substituents, which may affect its reactivity and biological activity.
N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE: This compound has different substituents on the phenyl ring, leading to variations in its chemical and biological properties.
The uniqueness of N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical reactivity and potential therapeutic benefits.
Properties
Molecular Formula |
C24H18ClFN2O3 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18ClFN2O3/c1-30-15-8-9-17(23(12-15)31-2)22-13-18(16-5-3-4-6-21(16)28-22)24(29)27-14-7-10-20(26)19(25)11-14/h3-13H,1-2H3,(H,27,29) |
InChI Key |
REQXNNQTJIPMLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.